molecular formula C38H40N12O8S2.2Na<br>C38H40N12Na2O8S2 B076918 Tinopal 5BM CAS No. 13863-31-5

Tinopal 5BM

Cat. No.: B076918
CAS No.: 13863-31-5
M. Wt: 902.9 g/mol
InChI Key: RBKRQKAUVPMNKG-QDBORUFSSA-N
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Description

Tinopal 5BM, also known as this compound-GX, is a fluorescent whitening agent belonging to the class of optical brighteners. These compounds are primarily used to enhance the appearance of color of fabrics and paper by absorbing ultraviolet light and re-emitting it as visible blue light. This results in a brighter and whiter appearance. This compound is a derivative of cyanuric chloride and diaminostilbene disulfonic acid .

Scientific Research Applications

Tinopal 5BM has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in groundwater studies due to its fluorescent properties.

    Biology: Employed in various staining techniques to enhance the visibility of biological samples under a microscope.

    Medicine: Investigated for its potential use in diagnostic imaging due to its ability to fluoresce under ultraviolet light.

    Industry: Widely used in the textile and paper industries to improve the brightness and whiteness of products.

Mechanism of Action

Target of Action

Tinopal 5BM, also known as Tinopal OB CO, is a fluorescent optical brightener . Its primary targets are a wide range of resins used in coating, adhesive, and printing ink applications . It is highly effective in polymer substrates such as engineering plastics, polyesters, polycarbonate, polyamides, acrylics, thermoplastic polyurethane, polyvinylchloride, styrene homo- and copolymers, polyolefins, and other organic substrates .

Mode of Action

This compound interacts with its targets by providing brilliant bluish whitening effects . It has good compatibility with a wide range of resins, excellent heat resistance, and high chemical stability . This interaction results in an intensification of the degree of whiteness in white and pastel tone paints, masking of the yellowish inherent color in clear coats and overprint varnishes, and an increase in the deep tone of black and blue printing inks .

Biochemical Pathways

It is known that this compound operates on the level of light absorption and emission . It absorbs light in the ultraviolet and violet region and re-emits light in the blue region of the spectrum . This shift in wavelength results in a perceived “whitening” effect.

Pharmacokinetics

This compound is soluble in a variety of organic solvents . It has a high chemical stability and excellent heat resistance, which may influence its distribution and stability in various environments .

Result of Action

The result of this compound’s action is a brilliant bluish whitening effect . This is observed in a variety of applications, including the intensification of whiteness in paints, the masking of yellowish color in varnishes, and the enhancement of deep tones in printing inks . It can also be used as a marker to identify voids and uneven coverage in primer and topcoats .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended for indoor use only due to the intrinsic light fastness properties of optical brighteners . Furthermore, if this compound is to be used in combination with a UV absorber, the absorption spectrum of the latter should leave an open window in the near UVA for the optical brightener .

Safety and Hazards

Tinopal 5BM may form combustible dust concentrations in air . It is not recommended to be used in contact with mucous membranes, abraded skin, or blood, or for the manufacture of implants for the human body as it has not been tested for these applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tinopal 5BM involves the reaction of cyanuric chloride with diaminostilbene disulfonic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the proper formation of the desired product. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which helps in the deprotonation of the diaminostilbene disulfonic acid, allowing it to react with cyanuric chloride.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification processes, such as filtration and crystallization, to obtain the pure product. The final product is usually in the form of a powder, which is then packaged for distribution .

Chemical Reactions Analysis

Types of Reactions: Tinopal 5BM undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, especially when exposed to strong oxidizing agents. This can lead to the degradation of the compound and loss of its whitening properties.

    Reduction: Reduction reactions are less common for this compound, but it can be reduced under specific conditions, leading to changes in its chemical structure.

    Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. This can be used to modify its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride can be used, often under basic conditions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .

Comparison with Similar Compounds

Comparison:

This compound stands out due to its specific chemical structure, which provides unique fluorescent properties and makes it highly effective in various industrial and scientific applications.

Properties

CAS No.

13863-31-5

Molecular Formula

C38H40N12O8S2.2Na
C38H40N12Na2O8S2

Molecular Weight

902.9 g/mol

IUPAC Name

disodium;5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C38H40N12O8S2.2Na/c1-49(19-21-51)37-45-33(39-27-9-5-3-6-10-27)43-35(47-37)41-29-17-15-25(31(23-29)59(53,54)55)13-14-26-16-18-30(24-32(26)60(56,57)58)42-36-44-34(40-28-11-7-4-8-12-28)46-38(48-36)50(2)20-22-52;;/h3-18,23-24,51-52H,19-22H2,1-2H3,(H,53,54,55)(H,56,57,58)(H2,39,41,43,45,47)(H2,40,42,44,46,48);;/b14-13+;;

InChI Key

RBKRQKAUVPMNKG-QDBORUFSSA-N

Isomeric SMILES

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6.[Na].[Na]

SMILES

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+]

Canonical SMILES

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6.[Na].[Na]

13863-31-5

physical_description

Other Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the differential binding of Tinopal 5BM to Cercospora nicotianae and Neurospora crassa suggest about their cell wall regeneration?

A: While both fungal species showed increased this compound binding over time, indicating cell wall regeneration, electron microscopy revealed variations in wall structure between the two. [] This suggests that despite both fungi producing β-linked polysaccharides detectable by this compound, there might be differences in the composition or organization of other cell wall components. Further research using complementary techniques would be needed to elucidate these differences.

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